Methyl 3-bromo-5-chloro-2-hydroxybenzoate

Regioselective Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Methyl 3-bromo-5-chloro-2-hydroxybenzoate (CAS 4068-71-7) is a dihalogenated salicylate ester bearing bromine at the 3-position and chlorine at the 5-position on a 2-hydroxybenzoate scaffold. With a molecular formula of C₈H₆BrClO₃ (MW: 265.49 g/mol) and a calculated LogP of approximately 2.59, this white to off-white solid serves as a versatile building block in medicinal chemistry and agrochemical research.

Molecular Formula C8H6BrClO3
Molecular Weight 265.49 g/mol
CAS No. 4068-71-7
Cat. No. B1395689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-chloro-2-hydroxybenzoate
CAS4068-71-7
Molecular FormulaC8H6BrClO3
Molecular Weight265.49 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Cl)Br)O
InChIInChI=1S/C8H6BrClO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,1H3
InChIKeyHBQLSLQUWRIFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-5-Chloro-2-Hydroxybenzoate (CAS 4068-71-7) – Structural Identity and Baseline Characteristics for Sourcing Decisions


Methyl 3-bromo-5-chloro-2-hydroxybenzoate (CAS 4068-71-7) is a dihalogenated salicylate ester bearing bromine at the 3-position and chlorine at the 5-position on a 2-hydroxybenzoate scaffold . With a molecular formula of C₈H₆BrClO₃ (MW: 265.49 g/mol) and a calculated LogP of approximately 2.59, this white to off-white solid serves as a versatile building block in medicinal chemistry and agrochemical research . Its primary documented role is as a key synthetic intermediate in the preparation of benzofuran-based EP1 receptor antagonists, as disclosed in GSK patent filings WO2008/098978 and WO2007/113289 . Commercially, the compound is routinely supplied at 97–98% purity with batch-specific analytical documentation (NMR, HPLC, GC), making it a specification-defined procurement item for industrial and academic laboratories .

Why Methyl 3-Bromo-5-Chloro-2-Hydroxybenzoate Cannot Be Replaced by Generic Halogenated Salicylate Esters


The 3-bromo-5-chloro substitution pattern on the 2-hydroxybenzoate core is not interchangeable with the more common monohalogenated or symmetrically dihalogenated analogs. The mixed Br/Cl regiochemistry creates a unique reactivity gradient: the bromine at C-3 is preferentially susceptible to palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the chlorine at C-5 remains intact under these conditions, enabling sequential, site-selective elaboration . This orthogonality is absent in the 3,5-dichloro (CAS 7606-87-3, LogP 2.49) and 3,5-dibromo (CAS 21702-79-4, LogP 2.70) analogs, where both halogens exhibit similar reactivity . Furthermore, the compound's intermediate lipophilicity (cLogP 2.59) compared to the 5-chloro analog (cLogP 3.24) or the 5-bromo analog (cLogP 3.13) provides a distinct balance of solubility and membrane permeability that is critical for fragment-based drug discovery . Substituting any readily available halogenated salicylate without this precise Br/Cl pattern would alter the synthetic trajectory, physicochemical profile, and potentially the patent protection landscape of the final target molecule.

Quantitative Evidence Guide: Differentiating Methyl 3-Bromo-5-Chloro-2-Hydroxybenzoate from Closest Analogs


Orthogonal Halogen Reactivity: A 96% Yield Synthesis from Methyl 5-Chloro-2-Hydroxybenzoate

The target compound is synthesized via selective bromination of methyl 5-chloro-2-hydroxybenzoate in DMF, achieving a 96% isolated yield (68.05 g from 50.02 g starting material) . This contrasts with the direct synthesis of the 3,5-dibromo analog, which requires harsher bromination conditions and produces a mixture of regioisomers, typically yielding <80% pure product. The resulting 3-bromo-5-chloro pattern enables sequential Pd-catalyzed transformations: e.g., Suzuki coupling at C-3 (Br) while C-5 (Cl) remains available for subsequent amination or etherification . This orthogonal reactivity is a key differentiator from symmetric analogs like methyl 3,5-dichloro-2-hydroxybenzoate and methyl 3,5-dibromo-2-hydroxybenzoate.

Regioselective Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Lipophilicity Differentiation: cLogP of 2.59 Positions the Compound Between Dichloro and Dibromo Analogs

The calculated partition coefficient (cLogP) of methyl 3-bromo-5-chloro-2-hydroxybenzoate is 2.59 . This value sits precisely between the 3,5-dichloro analog (cLogP 2.49) and the 3,5-dibromo analog (cLogP 2.70), and is significantly lower than the monohalogenated 5-chloro (cLogP 3.24) and 5-bromo (cLogP 3.13) variants . In fragment-based drug design, a LogP differential of 0.1–0.3 units can measurably shift solubility, permeability, and metabolic stability. The mixed Br/Cl substitution thus offers a tunable lipophilicity window not accessible with either homo-dihalogenated or monohalogenated salicylate esters.

Physicochemical Profiling Drug Design ADME Optimization

Validated Role as Key Intermediate in Patented EP1 Receptor Antagonist Series (GSK)

Methyl 3-bromo-5-chloro-2-hydroxybenzoate is explicitly cited as a starting material or intermediate in two GSK patent families: WO2008/098978 A2 (Page/Page column 37) and WO2007/113289 A1 (Page/Page column 35–36) . Both patents describe benzofuran-based EP1 receptor antagonists for inflammatory and pain indications. The compound's 3-bromo substituent is utilized for key carbon-carbon bond-forming steps while the 5-chloro substituent modulates the electronic properties of the final benzofuran scaffold. By contrast, the 3,5-dichloro and 3,5-dibromo analogs are not cited as intermediates in these patent families, underscoring the specific utility of the mixed Br/Cl pattern for this therapeutic class.

Patent-Backed Intermediates EP1 Antagonists Pharmaceutical Synthesis

Regioselective Reactivity Advantage: Single Isomer vs. Dihalogenated Mixtures

The compound's synthesis from methyl 5-chloro-2-hydroxybenzoate proceeds with complete regioselectivity for the 3-position, delivering a single isomer as confirmed by HPLC (Rt = 3.42 min, single peak) and MS ([M-H]⁻ = 265,267) . In contrast, direct dihalogenation of methyl salicylate typically produces mixtures of 3,5- and 3,4-regioisomers that require chromatographic separation, reducing overall yield and increasing cost . This regioisomeric purity (>97% by HPLC) ensures batch-to-batch consistency in structure-activity relationship (SAR) studies, where even minor positional isomer contamination can confound biological assay interpretation.

Regioselectivity Process Chemistry Structure-Activity Relationship

High-Value Application Scenarios for Methyl 3-Bromo-5-Chloro-2-Hydroxybenzoate Based on Verified Evidence


Medicinal Chemistry: Synthesis of Benzofuran-Based EP1 Receptor Antagonists

This compound is the designated starting material in GSK's patented route to benzofuran EP1 antagonists . Research groups developing novel EP1 modulators or preparing reference standards for this target class require this specific intermediate to replicate the patented syntheses. The 3-bromo substituent enables Pd-catalyzed coupling to install aryl or heteroaryl groups, while the 5-chloro substituent provides the optimal electronic profile for EP1 binding affinity. Substituting a different dihalogenated salicylate would alter the synthetic sequence and the final compound's patent status.

Fragment-Based Drug Discovery (FBDD): Halogenated Salicylate Fragment Library Design

With a molecular weight of 265.49 Da, cLogP of 2.59, and PSA of 46.53 Ų, this compound meets the 'rule of three' criteria for fragment libraries . Its intermediate lipophilicity profile (ΔLogP = +0.10 vs. 3,5-dichloro; −0.65 vs. 5-chloro analog) makes it a valuable component of a halogen-scanning fragment set, where systematic variation of halogen size and electronegativity is used to probe binding pocket topology. Screening facilities can procure this alongside the dichloro, dibromo, and monohalogenated analogs to build a comprehensive halogen-fragment collection.

Agrochemical Intermediate: Development of Halogenated Herbicide and Fungicide Candidates

The compound is documented as an intermediate in the synthesis of halogenated agrochemicals, particularly herbicides and fungicides . The orthogonal Br/Cl pattern allows sequential derivatization to generate diverse screening libraries. For agrochemical discovery programs that require scalable, regioisomerically pure building blocks, this compound offers an established synthetic route (96% yield from methyl 5-chloro-2-hydroxybenzoate) that can be scaled to multi-kilogram quantities.

Pharmaceutical Impurity Profiling: Prucalopride-Related Reference Standard Synthesis

The acetylated derivative of this compound, methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate (CAS 232941-14-9), is a characterized impurity of the 5-HT₄ agonist Prucalopride . Analytical laboratories supporting ANDA filings and DMF submissions for generic Prucalopride require this parent compound as a precursor for synthesizing authenticated impurity reference standards. Procuring the non-acetylated parent ensures flexibility in preparing multiple impurity markers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromo-5-chloro-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.